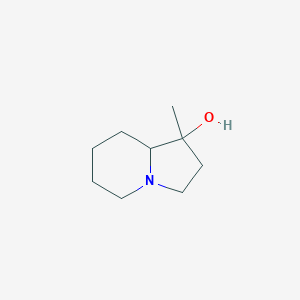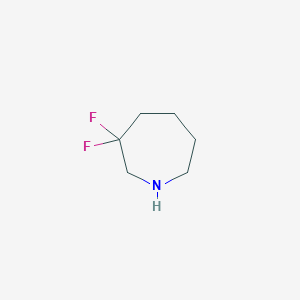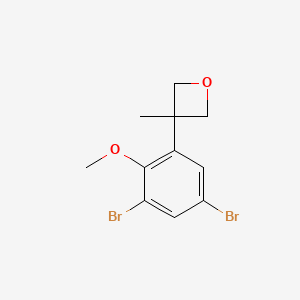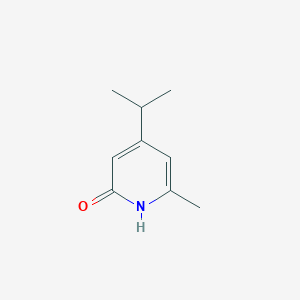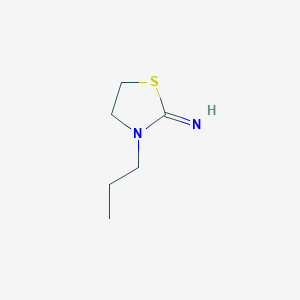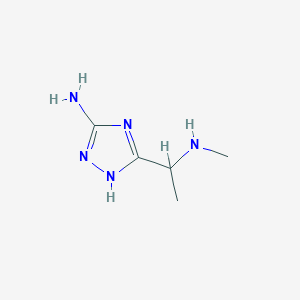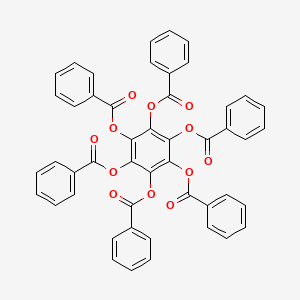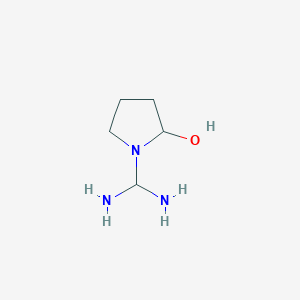
Cyclopentyl2-(4-thiomethylphenyl)ethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C15H20OS It is characterized by a cyclopentyl group attached to a 2-(4-thiomethylphenyl)ethyl ketone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclopentanone with 4-thiomethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl2-(4-thiomethylphenyl)ethylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cyclopentyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopentyl2-(4-thiomethylphenyl)ethylketone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Cyclopentyl2-(4-thiomethylphenyl)ethylketone can be compared with similar compounds such as:
Cyclopentyl2-(4-methylphenyl)ethylketone: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
Cyclopentyl2-(4-thiomethylphenyl)ethylalcohol:
Cyclopentyl2-(4-thiomethylphenyl)ethylsulfone: The thiomethyl group is oxidized to a sulfone, significantly changing its chemical behavior and interactions.
Propriétés
Formule moléculaire |
C15H18OS |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
4-(3-cyclopentyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H18OS/c16-15(14-3-1-2-4-14)10-9-12-5-7-13(11-17)8-6-12/h5-8,11,14H,1-4,9-10H2 |
Clé InChI |
ASTMOKVUNYQARR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)

![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
